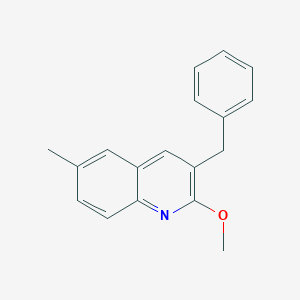![molecular formula C16H34O2Si B12621800 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol CAS No. 917883-14-8](/img/structure/B12621800.png)
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[tert-Butil(dimetil)silil]oxi}-4-etil oct-3-en-2-ol es un compuesto químico conocido por su estructura y propiedades únicas. Se utiliza a menudo en síntesis orgánica e investigación debido a su reactividad y grupos funcionales. El compuesto presenta un grupo tert-butil(dimetil)silil, que se utiliza comúnmente como grupo protector para alcoholes en síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-{[tert-Butil(dimetil)silil]oxi}-4-etil oct-3-en-2-ol normalmente implica la protección de un grupo alcohol utilizando cloruro de tert-butil(dimetil)silil en presencia de una base como el imidazol. La reacción se lleva a cabo en un disolvente anhidro como el cloruro de metileno para asegurar que la protección sea efectiva .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando estrategias de protección similares. El uso de equipos de síntesis automatizados y condiciones de reacción estrictas asegura un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
8-{[tert-Butil(dimetil)silil]oxi}-4-etil oct-3-en-2-ol experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o alcanos.
Sustitución: El grupo tert-butil(dimetil)silil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen PCC (Clorocromato de piridinio) y DMP (Periódico de Dess-Martin).
Reducción: Se utilizan agentes reductores como LiAlH4 (Hidruro de aluminio y litio) o NaBH4 (Borohidruro de sodio).
Sustitución: Se pueden utilizar reactivos como TBAF (Fluoruro de tetrabutilamonio) para eliminar el grupo protector silil.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
8-{[tert-Butil(dimetil)silil]oxi}-4-etil oct-3-en-2-ol se utiliza en varias aplicaciones de investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se utiliza en el estudio de vías bioquímicas y reacciones enzimáticas.
Medicina: Está involucrado en el desarrollo de productos farmacéuticos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 8-{[tert-Butil(dimetil)silil]oxi}-4-etil oct-3-en-2-ol implica su reactividad con varios reactivos. El grupo tert-butil(dimetil)silil actúa como grupo protector, evitando reacciones no deseadas en el sitio del alcohol. Esto permite reacciones selectivas en otros grupos funcionales, facilitando la síntesis de moléculas complejas .
Comparación Con Compuestos Similares
Compuestos similares
- 8-[tert-Butil(dimetil)silil]oxi-4-metil oct-3-en-2-ol
- 8-[tert-Butil(dimetil)silil]oxi-4-etil oct-3-en-2-ona
- 8-[tert-Butil(dimetil)silil]oxi-4-etil oct-3-en-2-amina
Singularidad
8-{[tert-Butil(dimetil)silil]oxi}-4-etil oct-3-en-2-ol es único debido a su estructura específica, que incluye tanto un grupo protector silil como un grupo funcional enol. Esta combinación permite una reactividad versátil y aplicación en varias vías sintéticas .
Propiedades
Número CAS |
917883-14-8 |
|---|---|
Fórmula molecular |
C16H34O2Si |
Peso molecular |
286.52 g/mol |
Nombre IUPAC |
8-[tert-butyl(dimethyl)silyl]oxy-4-ethyloct-3-en-2-ol |
InChI |
InChI=1S/C16H34O2Si/c1-8-15(13-14(2)17)11-9-10-12-18-19(6,7)16(3,4)5/h13-14,17H,8-12H2,1-7H3 |
Clave InChI |
IZLZEHCAMONLBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(C)O)CCCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
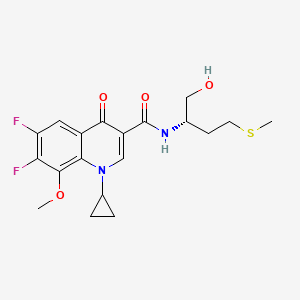


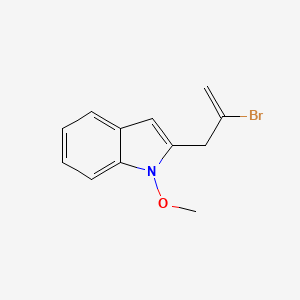
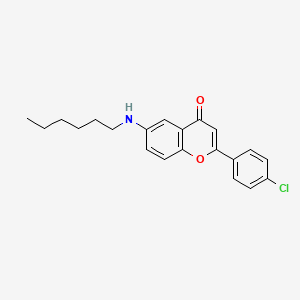
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
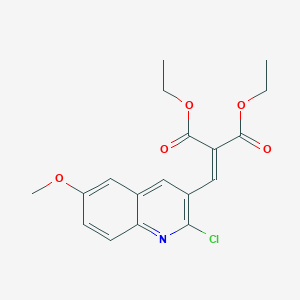
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)

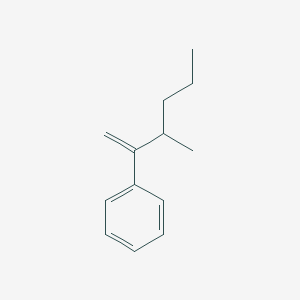
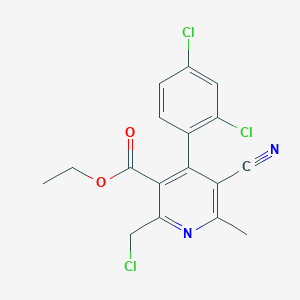
![Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate](/img/structure/B12621778.png)
